

The Versatile Scaffold: Methyl 4-chloro-6-methylnicotinate in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: Methyl 4-chloro-6-methylnicotinate

Cat. No.: B1357888

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents.

Methyl 4-chloro-6-methylnicotinate, a substituted pyridine derivative, has emerged as a highly valuable building block in medicinal chemistry. Its unique structural features, including a reactive chlorine atom and multiple sites for functionalization, make it an ideal starting point for the synthesis of a diverse array of biologically active molecules. This technical guide explores the potential applications of **Methyl 4-chloro-6-methylnicotinate** as a core scaffold in the design and synthesis of potent enzyme inhibitors for the treatment of cancer and neurological disorders. We will delve into its role in the development of Kinase inhibitors, Poly (ADP-ribose) polymerase (PARP) inhibitors, and D-amino acid oxidase (DAAO) inhibitors, providing detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways.

Chemical Properties and Reactivity

Methyl 4-chloro-6-methylnicotinate possesses a pyridine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a methyl ester at the 3-position. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent makes the C4-position susceptible to nucleophilic aromatic substitution (S_NAr), allowing for the introduction of various amine, ether, and thioether linkages. Furthermore, the chloro group serves as a handle

for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of complex biaryl structures.

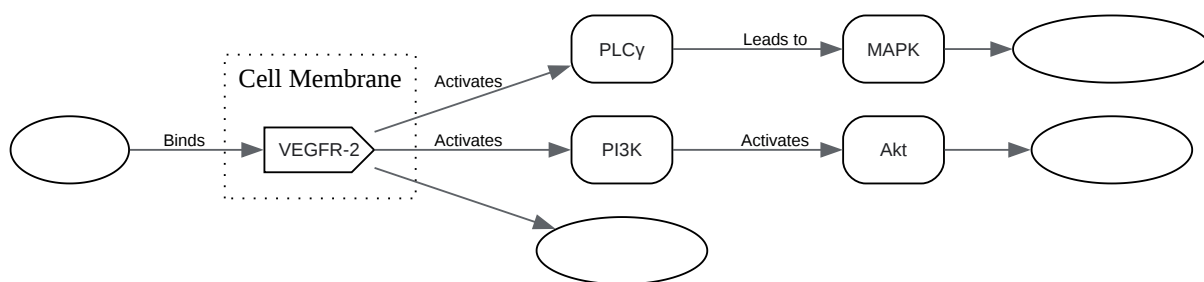
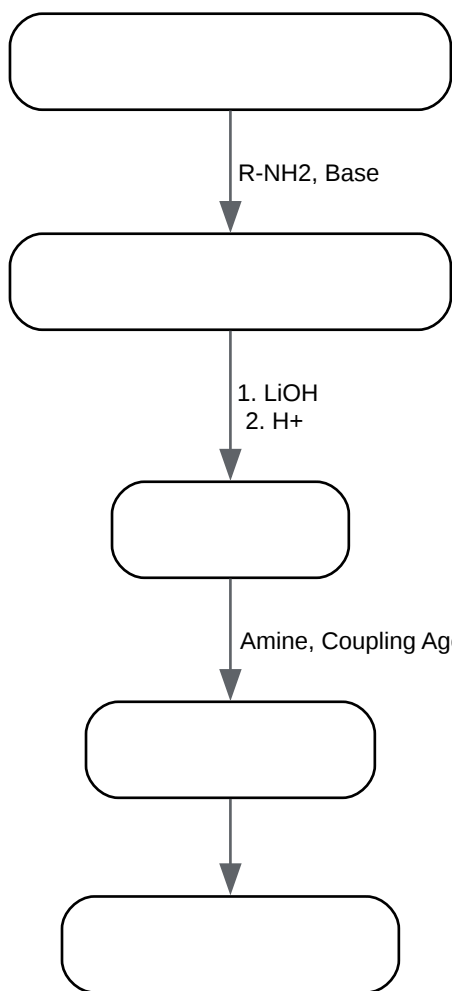
Application 1: Kinase Inhibitors (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Nicotinamide-based scaffolds have shown significant promise as VEGFR-2 inhibitors.

Synthetic Strategy

Methyl 4-chloro-6-methylnicotinate can be readily converted into a variety of VEGFR-2 inhibitors. A common synthetic route involves the nucleophilic aromatic substitution of the 4-chloro group with a desired amine, followed by hydrolysis of the methyl ester and subsequent amidation to introduce further diversity.

Experimental Workflow: Synthesis of Nicotinamide-Based VEGFR-2 Inhibitors





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